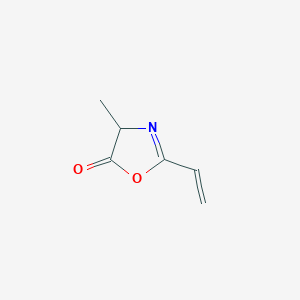
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 2-Ethenyl-4-methyl-4H-1,3-oxazol-5-one
The compound can be synthesized via several methods, often involving the reaction of substituted aldehydes with appropriate amines or carboxylic acids under controlled conditions. The Erlenmeyer–Plochl reaction is a common approach that facilitates the formation of oxazolone derivatives with good yields. For instance, the synthesis of 4-substituted 2-phenyloxazol-5(4H)-ones has been reported to yield up to 94% using microwave irradiation techniques .
Biological Properties
Antioxidant Activity
Research has demonstrated that oxazolone derivatives exhibit significant antioxidant properties. For example, compounds derived from this compound have shown promising results in inhibiting lipid peroxidation and protecting against oxidative stress in cellular models . The inhibition rates can reach as high as 89%, indicating strong potential for therapeutic applications in oxidative stress-related diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that derivatives of this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown enhanced activity against Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) studies reveal that modifications such as introducing methoxy groups can significantly enhance antimicrobial efficacy.
Applications in Scientific Research
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting oxidative stress and microbial infections. |
| Pharmacology | Investigation of the mechanisms behind antioxidant action and microbial inhibition. |
| Toxicology | Assessment of toxicity profiles in comparison to existing compounds to evaluate safety for therapeutic use. |
| Biochemistry | Studies on enzyme inhibition (e.g., lipoxygenase) and its implications for inflammatory diseases. |
Case Studies
-
Antioxidant Efficacy Study
A study evaluated the antioxidant activity of various oxazolone derivatives including this compound. The results indicated that these compounds effectively reduced lipid peroxidation levels in vitro by up to 89%, surpassing traditional antioxidants like caffeine . -
Antimicrobial Evaluation
In a comprehensive evaluation of antimicrobial properties, derivatives were tested against a panel of bacterial strains. Compounds demonstrated significant inhibition against Staphylococcus aureus with IC50 values indicating strong potential as antibacterial agents . -
Inflammatory Response Modulation
A recent investigation focused on the anti-inflammatory properties of oxazolone derivatives. Results showed that certain compounds could inhibit carrageenan-induced paw edema in animal models, suggesting their potential use in treating inflammatory conditions .
Propriétés
Numéro CAS |
159439-89-1 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3-4H,1H2,2H3 |
Clé InChI |
DPODNGMCVCYGFM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C=C |
SMILES canonique |
CC1C(=O)OC(=N1)C=C |
Synonymes |
5(4H)-Oxazolone,2-ethenyl-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















